2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H19BO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane (DCM) as a solvent and oxalyl chloride as a reagent. The reaction is carried out at low temperatures, around -20°C, under an inert atmosphere such as argon .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, contributing to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A precursor in the synthesis of the target compound.
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Another thiophene derivative with photoactive properties.
Uniqueness
2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the thiophene ring and the dioxaborolane moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H21BO2S |
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Molecular Weight |
264.2 g/mol |
IUPAC Name |
2-[(E)-2-(2,5-dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-10-9-12(11(2)18-10)7-8-15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3/b8-7+ |
InChI Key |
MERVGRZBJLOXMR-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(SC(=C2)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(SC(=C2)C)C |
Origin of Product |
United States |
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